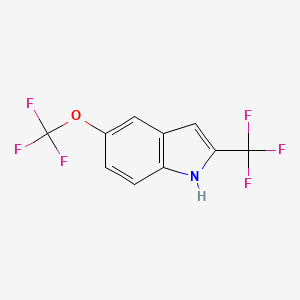

5-(Trifluoromethoxy)-2-(trifluoromethyl)-1h-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Trifluoromethoxy)-2-(trifluoromethyl)-1h-indole is a heterocyclic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to an indole core. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethoxy)-2-(trifluoromethyl)-1h-indole typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto an indole scaffold. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of a base. The reaction conditions often require a polar aprotic solvent like dimethyl sulfoxide or acetonitrile and may be catalyzed by transition metals such as copper or palladium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of robust catalysts and recyclable reagents is also common in industrial settings to minimize waste and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Trifluoromethoxy)-2-(trifluoromethyl)-1h-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the indole nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

5-(Trifluoromethoxy)-2-(trifluoromethyl)-1h-indole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a lead compound in drug discovery, particularly for its ability to modulate biological targets.

Wirkmechanismus

The mechanism of action of 5-(trifluoromethoxy)-2-(trifluoromethyl)-1h-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and reach its targets. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(Trifluoromethyl)-1h-indole: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.

5-(Trifluoromethoxy)-1h-indole: Lacks the trifluoromethyl group, potentially affecting its reactivity and stability.

2-(Trifluoromethyl)-1h-indole: Lacks the trifluoromethoxy group, which can influence its overall chemical behavior.

Uniqueness

5-(Trifluoromethoxy)-2-(trifluoromethyl)-1h-indole is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

5-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-indole is a fluorinated indole derivative that has garnered attention for its significant biological activity. The compound's unique structure, characterized by the presence of trifluoromethoxy and trifluoromethyl groups, enhances its chemical reactivity and potential interactions with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H7F6N

- Molecular Weight : 303.17 g/mol

- Structural Features :

- Presence of multiple fluorine atoms contributes to lipophilicity.

- Enhances bioavailability and interaction with biological targets.

Anti-Inflammatory Effects

Research indicates that this compound exhibits promising anti-inflammatory properties. It has been studied for its ability to modulate cytokine responses, particularly through inhibition of interleukin-1 receptors, which play a crucial role in inflammatory pathways. In vitro assays have demonstrated its efficacy in inhibiting interleukin-1 receptor activity, suggesting potential therapeutic applications in treating inflammatory disorders.

Antitumor Activity

The compound has also shown notable antitumor activity in various studies. For instance, it was tested in xenograft mouse cancer models, where it demonstrated selective lethality against mutant NRAS cells while sparing wild-type NRAS samples . This selective action indicates potential utility in targeted cancer therapies.

The mechanisms underlying the biological activities of this compound are still being elucidated. Molecular docking studies suggest favorable binding affinities with specific biological targets, which may explain its anti-inflammatory and antitumor effects. The fluorinated structure is believed to enhance interactions with cellular components, thereby influencing signaling pathways involved in inflammation and tumorigenesis .

Comparative Analysis with Related Compounds

To provide a clearer understanding of the unique attributes of this compound, a comparison with structurally related compounds is presented below:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 5-(Trifluoromethoxy)isatin | Contains isatin framework | Known for luminescent properties |

| 5-Fluoro-1H-indole-2,3-dione | Fluoro group at position 5 | Exhibits anti-cancer activity |

| 6-Trifluoromethyl-1H-indole | Trifluoromethyl at position 6 | Investigated for neuroprotective effects |

The combination of trifluoro groups in this compound enhances its reactivity and biological profile compared to these related compounds.

Case Studies

Several case studies highlight the compound's biological efficacy:

- Inhibition of Cytokine Production : A study demonstrated that derivatives of this compound significantly inhibited the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.

- Antitumor Efficacy : In a xenograft model using human cancer cells, treatment with this compound resulted in a marked reduction in tumor size compared to control groups, showcasing its potential as a cancer therapeutic .

- Toxicity Studies : Toxicological assessments revealed that while some derivatives exhibited enhanced toxicity (e.g., LD50 values), others showed reduced toxicity compared to reference compounds, indicating a complex relationship between structure and biological activity .

Eigenschaften

IUPAC Name |

5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F6NO/c11-9(12,13)8-4-5-3-6(18-10(14,15)16)1-2-7(5)17-8/h1-4,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWRWLIQPAMVJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C=C(N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.